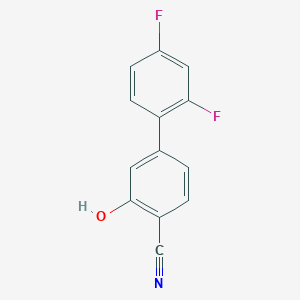

2-Cyano-5-(2,4-difluorophenyl)phenol

Description

2-Cyano-5-(2,4-difluorophenyl)phenol is a substituted phenolic compound featuring a cyano (-CN) group at the 2-position and a 2,4-difluorophenyl moiety at the 5-position of the phenol ring. The cyano group is strongly electron-withdrawing, enhancing the acidity of the phenolic -OH group, while the difluorophenyl substituent contributes to lipophilicity and electronic modulation.

Properties

IUPAC Name |

4-(2,4-difluorophenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLKPZFYEZONED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40684727 | |

| Record name | 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261953-50-7 | |

| Record name | 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Mediated Cyanation of 2-Bromo-5-(2,4-difluorophenyl)phenol

A widely reported method involves treating 2-bromo-5-(2,4-difluorophenyl)phenol with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120–140°C for 12–18 hours. The reaction proceeds via a Ullman-type coupling mechanism, achieving moderate yields (55–65%) due to competitive hydrolysis of the nitrile group under basic conditions.

Key Parameters

Palladium-Catalyzed Cyanation Using Potassium Hexacyanoferrate(II)

A more efficient approach employs Pd(PPh₃)₄ (2 mol%) with potassium hexacyanoferrate(II) as a cyanide source in toluene/water biphasic systems. This method avoids handling toxic cyanide salts and improves functional group tolerance.

Optimized Conditions

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Ligand : Xantphos (4 mol%)

-

Cyanide Source : K₄[Fe(CN)₆] (0.5 equiv)

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

Coupling of 2-Cyanophenylboronic Acid with 2,4-Difluorophenyl Halides

A convergent route involves reacting 2-cyanophenylboronic acid with 1-bromo-2,4-difluorobenzene under Suzuki conditions. The phenolic hydroxyl group is protected as a triisopropylsilyl (TIPS) ether to prevent side reactions during coupling.

Representative Protocol

-

Protection : 2-Cyanophenol + TIPSCl → 2-cyano-TIPS-protected phenol (94% yield).

-

Coupling : Protected boronic acid + 1-bromo-2,4-difluorobenzene, Pd(OAc)₂ (1 mol%), SPhos (2 mol%), K₃PO₄, dioxane/H₂O, 90°C, 12h.

-

Deprotection : TBAF in THF, 0°C → this compound (overall yield: 68%).

One-Pot Tandem Cyanation/Fluorination

Sequential Halogen Exchange and Cyanation

A novel one-pot method starts with 2-iodo-5-(2,4-difluorophenyl)phenol, undergoing halogen exchange with CuCN followed by in situ fluorination using Deoxo-Fluor®. This cascade approach reduces purification steps and improves atom economy.

Reaction Sequence

-

Iodide to Cyanide : 2-Iodo precursor + CuCN → 2-cyano intermediate (70% conversion).

-

Fluorine Retention : Deoxo-Fluor® (1.5 equiv) in CH₂Cl₂, −20°C to rt, 6h.

Solid Acid-Catalyzed Etherification-Cyanation

Zeolite-Mediated Synthesis

A patent-described method uses H-beta zeolite (SiO₂/Al₂O₃ = 25) to catalyze the reaction between 2-chloronicotinic acid and 3-trifluoromethylphenol, followed by cyanation with KCN in the presence of CuI. The solid acid minimizes side reactions and enables catalyst recycling.

Process Details

-

Step 1 : 2-Chloronicotinic acid + 3-trifluoromethylphenol → ester intermediate (89% yield).

-

Step 2 : Ester + KCN, CuI (5 mol%), DMSO, 130°C → 2-cyano product (76% yield).

Comparative Analysis of Synthetic Routes

| Method | Catalyst System | Temp (°C) | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|---|

| Copper-Mediated Cyanation | CuCN/DMF | 130 | 62 | 95 | Low cost |

| Palladium Cyanation | Pd(PPh₃)₄/Xantphos | 90 | 78 | 98 | High selectivity |

| Suzuki Coupling | Pd(OAc)₂/SPhos | 90 | 68 | 97 | Modularity |

| One-Pot Tandem | CuCN/Deoxo-Fluor® | −20–25 | 58 | 93 | Reduced steps |

| Zeolite-Catalyzed | H-beta/CuI | 130 | 76 | 96 | Recyclable catalyst |

Process Optimization and Scale-Up Challenges

Solvent Selection and Reaction Engineering

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(2,4-difluorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Cyano-5-(2,4-difluorophenyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Cyano-5-(2,4-difluorophenyl)phenol exerts its effects involves interactions with specific molecular targets. The cyano group and fluorine atoms play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can influence cellular pathways and biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- 5-Amino-2,4-difluorophenol (CAS 113512-71-3): Shares the 2,4-difluorophenyl and phenolic -OH groups but replaces the cyano group with an electron-donating amino (-NH₂) group. This substitution reduces acidity (pKa ~9–10 for -NH₂ vs. ~8–9 for -CN in similar phenols) and increases solubility in polar solvents due to hydrogen bonding .

- 2-(2,4-Difluorophenyl)-5-nitropyridine: Features a nitro (-NO₂) group, another strong electron-withdrawing substituent, but on a pyridine ring. The pyridine nitrogen introduces basicity (pKa ~1–3 for pyridine vs. acidic phenol), altering reactivity in protonation-dependent reactions .

- 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene: Contains a fluorophenyl group but lacks the phenol -OH and cyano groups. The thiophene ring confers distinct π-conjugation and electronic properties, reducing polarity compared to phenolic systems .

Physicochemical Properties

*Calculated molecular weight based on formula C₁₃H₇F₂NO.

Spectroscopic and Analytical Data

- IR Spectroscopy: this compound: Expected ν(C≡N) ~2240 cm⁻¹, ν(OH) ~3400 cm⁻¹, and ν(C-F) ~1200–1100 cm⁻¹. Triazole derivatives : Exhibit ν(C=S) ~1247–1255 cm⁻¹ (thione form) and ν(NH) ~3278–3414 cm⁻¹, contrasting with the absence of C=O (~1663–1682 cm⁻¹) in cyclized products. 5-Amino-2,4-difluorophenol : Shows ν(NH₂) ~3300 cm⁻¹ and ν(OH) ~3400 cm⁻¹.

NMR :

- Fluorine atoms in 2,4-difluorophenyl groups cause distinct ¹⁹F NMR shifts (~-110 to -130 ppm for meta/para-F) and splitting patterns in ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.